molecular formula C5H7NO3 B13848894 (S)-3-Hydroxypiperidine-2,6-dione

(S)-3-Hydroxypiperidine-2,6-dione

Cat. No.: B13848894
M. Wt: 129.11 g/mol
InChI Key: CCFXSFYJADFJBM-VKHMYHEASA-N
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Description

(S)-3-Hydroxypiperidine-2,6-dione is a chiral piperidine-2,6-dione derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block for the development of novel therapeutic agents. The piperidine-2,6-dione scaffold is a recognized privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Researchers utilize this chiral synthon in the synthesis of complex molecules, including potential antidepressants, antibacterial compounds, and anticancer agents, as structural analogues have demonstrated such activities . The compound is provided exclusively for research purposes. All information provided is for research reference only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(3S)-3-hydroxypiperidine-2,6-dione

InChI

InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9)/t3-/m0/s1

InChI Key

CCFXSFYJADFJBM-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1O

Canonical SMILES

C1CC(=O)NC(=O)C1O

Origin of Product

United States

Preparation Methods

Hydrogenation of 3-Pyridone to 3-Hydroxypiperidine

A primary industrial and laboratory synthesis route involves the catalytic hydrogenation of 3-pyridone (3-hydroxypyridine) to yield 3-hydroxypiperidine, which is a key intermediate en route to (S)-3-Hydroxypiperidine-2,6-dione.

  • Catalyst and Conditions: Rhodium on carbon (Rh/C) catalyst is used at 0.5% to 2% weight relative to 3-pyridone. The reaction is conducted in an autoclave under hydrogen pressure of 4–6 MPa, at temperatures between 80°C and 100°C, for 32 to 60 hours.
  • Work-up: After reaction completion, the mixture is cooled and filtered to remove catalyst. The filtrate undergoes decompression distillation to isolate 3-hydroxypiperidine as a white solid.
  • Yield: Approximately 81.3% yield of 3-hydroxypiperidine is reported at a 100 kg scale.

Formation of (S)-3-Hydroxypiperidine D-Pyroglutamate Intermediate

To achieve enantioselectivity and facilitate downstream transformations, 3-hydroxypiperidine is reacted with D-pyroglutamic acid in ethanol under reflux.

  • Molar Ratio: 3-hydroxypiperidine to D-pyroglutamic acid ratio is optimized between 1:0.5 and 1:0.8, with preferred range 1:0.55 to 0.6.
  • Procedure: The reaction mixture is refluxed in 95% ethanol, then cooled to -5°C to precipitate the D-pyroglutamate salt, which is isolated by suction filtration and washed with cold water.
  • Purpose: This step provides a chiral resolution and protection strategy, enabling selective synthesis of the (S)-enantiomer.

N-Boc Protection to Obtain (S)-N-Boc-3-Hydroxypiperidine

The D-pyroglutamate intermediate undergoes N-Boc (tert-butoxycarbonyl) protection to stabilize the amine functionality and facilitate further synthetic manipulation.

  • Reagents: tert-Butyl dicarbonate (Boc2O) is added to the intermediate in aqueous sodium hydroxide solution.
  • Reaction Conditions: Room temperature, 3 to 6 hours reaction time.
  • Work-up: After reaction, the mixture is extracted with ethyl acetate, organic phases combined and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
  • Yield: High yield of 97% reported on a 200 kg scale.
  • Additional Notes: The aqueous phase is acidified with 20% hydrochloric acid to recover resolving agents.

Alternative Route: Cyclization of 5-Halo-2-hydroxypentylamine

Another synthetic approach involves cyclization of 5-halo-2-hydroxypentylamine halide salts under basic aqueous conditions to form 3-hydroxypiperidine directly.

  • Reaction: Inorganic base-mediated ring closure of 5-halo-2-hydroxypentylamine hydrobromide or hydrochloride in water.
  • Advantages: Mild reaction conditions, no need for expensive catalysts, low production cost, and simple operation.
  • Subsequent Step: N-protection of the resulting 3-hydroxypiperidine by acylation with nitrogen-protecting reagents in organic solvents under basic conditions.
  • Industrial Relevance: This method offers high conversion rates and selectivity with straightforward purification, suitable for scale-up.

Biocatalytic Asymmetric Synthesis

Biocatalysis offers an environmentally friendly and highly enantioselective alternative for preparing (S)-3-hydroxypiperidine derivatives.

  • Enzymes Used: Recombinant ketoreductase enzymes, Baker’s yeast, and thermostable aldo-keto reductases.
  • Substrate: N-Boc-3-piperidone is enzymatically reduced to (S)-N-Boc-3-hydroxypiperidine.
  • Advantages: High chiral purity, mild reaction conditions, reduced hazardous waste, and catalyst recyclability.
  • Industrial Application: Immobilized whole-cell biocatalysts enable cost-effective and scalable production with simplified downstream processing.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Scale Advantages References
Catalytic hydrogenation of 3-pyridone Rhodium on carbon (0.5–2%) 4–6 MPa H2, 80–100°C, 32–60 h 81.3 100 kg High yield, industrially proven
D-Pyroglutamate salt formation 3-Hydroxypiperidine, D-pyroglutamic acid Reflux in 95% ethanol, cooled to -5°C N/A Lab to pilot Chiral resolution, enantioselective
N-Boc protection tert-Butyl dicarbonate, NaOH Room temp, 3–6 h 97 200 kg High yield, scalable
Cyclization of 5-halo-2-hydroxypentylamine 5-Halo-2-hydroxypentylamine salt, inorganic base Aqueous, mild conditions High Industrial Catalyst-free, low cost, simple
Biocatalytic reduction Ketoreductase enzymes, Baker’s yeast Mild, aqueous, enzymatic High Industrial High enantioselectivity, green process

In-Depth Research Findings and Notes

  • Catalytic Hydrogenation: The use of rhodium on carbon catalyst is critical for efficient hydrogenation of 3-pyridone to 3-hydroxypiperidine. Catalyst loading and reaction time directly impact yield and purity. Recovered catalyst can be reused to reduce costs.

  • Chiral Resolution via Pyroglutamate Salt: The formation of a salt with D-pyroglutamic acid allows selective crystallization of the (S)-enantiomer, improving enantiomeric excess prior to further functionalization.

  • N-Boc Protection: This step stabilizes the amine group and prevents side reactions in subsequent synthetic steps. The reaction is typically conducted at ambient temperature with careful pH control to maximize yield.

  • Cyclization Route: The ring closure of 5-halo-2-hydroxypentylamine salts avoids expensive metal catalysts and harsh conditions, making it attractive for cost-sensitive industrial production. The reaction proceeds smoothly in aqueous media with inorganic bases.

  • Biocatalysis: Enzymatic reduction methods provide excellent stereochemical control, producing (S)-enantiomers with high optical purity. Immobilized whole-cell systems enhance catalyst reuse and process sustainability.

  • Industrial Feasibility: The combination of chemical and biocatalytic methods allows flexible optimization depending on scale, cost, and purity requirements. The hydrogenation and pyroglutamate salt approach is well-documented for large-scale synthesis, while biocatalysis is gaining traction for greener production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxypiperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dione groups can be reduced to form hydroxyl groups or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or carboxylic acids, while reduction of the dione groups may yield hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

(S)-3-Hydroxypiperidine-2,6-dione serves as a versatile precursor in the synthesis of numerous pharmaceutical agents. Its structural characteristics enable it to act as a building block for compounds targeting inflammatory diseases and other therapeutic areas.

  • Anti-inflammatory Agents : Research indicates that derivatives of (S)-3-hydroxypiperidine-2,6-dione can inhibit tumor necrosis factor (TNF), which plays a crucial role in inflammatory responses. This makes the compound a candidate for developing anti-inflammatory drugs aimed at conditions such as rheumatoid arthritis and psoriasis .
  • Antitumor Activity : Various studies have highlighted the potential of (S)-3-hydroxypiperidine-2,6-dione derivatives as antitumor agents. They may work by modulating immune responses or directly inhibiting tumor growth .
  • Synthetic Intermediates : The compound is frequently used as an intermediate in synthesizing other biologically active molecules. For example, it can be transformed into more complex structures that exhibit specific biological activities.

Organic Synthesis

The compound's ability to undergo various chemical reactions makes it valuable in organic synthesis. It can participate in:

  • Condensation Reactions : (S)-3-Hydroxypiperidine-2,6-dione can react with aldehydes or ketones to form more complex molecules through condensation processes.
  • Hydrogenation Reactions : It can also be hydrogenated to produce other useful derivatives that may have enhanced biological properties or different functionalities .

Biological Research

Recent studies have identified (S)-3-hydroxypiperidine-2,6-dione as an important metabolite in microbial degradation pathways. For instance:

  • Nicotinate Degradation : In the fungus Aspergillus nidulans, this compound is involved in the complete degradation pathway of nicotinate, showcasing its role in microbial metabolism and potential applications in bioremediation .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of (S)-3-hydroxypiperidine-2,6-dione:

Study ReferenceFocus AreaFindings
Anti-inflammatory AgentsDemonstrated TNF inhibition leading to reduced inflammation in various models.
Microbial MetabolismIden

Mechanism of Action

The mechanism of action of (S)-3-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Piperidine-2,6-dione Derivatives

Key examples include:

  • 3-(4-Amino-oxoisoindolin-2-yl)piperidine-2,6-dione (Con2): A control compound in pomalidomide derivative studies, Con2 exhibited weak anti-tumor activity (IC₅₀ > 200 µM) compared to urea-modified analogs (IC₅₀ < 50 µM). This highlights the importance of substituents like trifluoromethyl or urea moieties in enhancing potency .
  • (R)-3-Amino-piperidine-2,6-dione hydrochloride: This stereoisomer differs from the (S)-hydroxy analog in both substituent (NH₂ vs. OH) and configuration. The amino group may improve hydrogen bonding, but stereochemistry could alter target binding. Its hydrochloride salt form likely enhances solubility .

Structural Insights :

  • The hydroxyl group in (S)-3-Hydroxypiperidine-2,6-dione may improve metabolic stability compared to amino or unsubstituted derivatives.
  • Stereochemistry at the 3-position critically influences biological interactions; for example, (S)-configured compounds often show distinct binding affinities in chiral environments.
Pyrido-Pyrazine-dione Derivatives

Dihydroxypyrido-pyrazine-1,6-dione derivatives, such as compound 46, demonstrate superior potency (EC₅₀ = 6 nM) in antiviral or anticancer assays compared to monocyclic piperidine-diones. The bicyclic pyrido-pyrazine system increases rigidity, optimizing interactions with target proteins like kinases or viral proteases .

Key Differences :

  • Bicyclic systems enhance binding affinity but may reduce metabolic flexibility.
  • Piperidine-diones offer simpler synthesis and greater versatility for functionalization.
Steroidal Diones

Steroidal compounds like ergostane-3,6-dione and stigmastane-3,6-dione (identified in plant extracts) share the dione motif but feature fused steroid backbones. Ergostane-3,6-dione showed higher binding affinity to BRCA1 (breast cancer target) than doxorubicin, suggesting distinct mechanisms compared to piperidine-based diones .

Pharmacokinetic Notes:

  • Steroidal diones may exhibit better membrane permeability due to lipophilic backbones but face challenges in synthetic scalability.
Chromene-diones and Flavanol Derivatives

Complex natural products like 4,8,10-tris(dihydroxyphenyl)-chromene-2,6-dione (from Smilax glabra) incorporate dione groups within polycyclic flavanol frameworks.

Q & A

Q. Q1. What are the recommended synthetic routes for (S)-3-Hydroxypiperidine-2,6-dione, and how can stereochemical purity be ensured?

Methodological Answer:

  • Stereoselective Synthesis : Start with (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1), a protected intermediate, to preserve stereochemistry during reactions. Deprotection under acidic conditions (e.g., TFA) yields the free hydroxyl group .
  • Meldrum’s Acid Route : Use Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for cyclization. For example, react with appropriate acyl chlorides under DMAP catalysis in acetonitrile, followed by acidic workup to form the dione core .
  • Quality Control : Employ chiral HPLC or polarimetry to verify enantiomeric excess (≥95%) and ensure stereochemical integrity .

Q. Q2. How should researchers characterize (S)-3-Hydroxypiperidine-2,6-dione to confirm structural and chemical purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • FT-IR : Confirm carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and hydroxyl (O-H) bands at 3200–3600 cm⁻¹ .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to assign stereochemistry. For example, the (S)-configuration will show distinct coupling patterns for the hydroxyl-bearing carbon .
  • Elemental Analysis : Validate molecular formula (C6_6H9_9NO3_3) with ≤0.4% deviation from theoretical values .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. Q3. What safety protocols are critical when handling (S)-3-Hydroxypiperidine-2,6-dione in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods (P271) and wear PPE (gloves, goggles, lab coats) to avoid inhalation (H335) or skin contact (H315) .
    • Store in airtight containers away from oxidizers (P305+P351+P338) .
  • Emergency Response :
    • For skin contact, rinse immediately with water (P302+P352); for eye exposure, flush for 15 minutes (P305+P351+P338) .
    • Dispose of waste via licensed facilities (P361+P364) .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in polymorphic forms of (S)-3-Hydroxypiperidine-2,6-dione derivatives?

Methodological Answer:

  • Screening Polymorphs : Use solvent evaporation (e.g., ethanol, DMSO) under controlled temperature/humidity. Characterize forms via PXRD and DSC to identify thermodynamic stability .
  • Data Contradictions : Cross-validate using solid-state NMR and Raman spectroscopy. For example, conflicting melting points may arise from hydrate vs. anhydrate forms; TGA can detect water content .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of (S)-3-Hydroxypiperidine-2,6-dione in medicinal chemistry?

Methodological Answer:

  • Derivatization : Introduce substituents (e.g., fluorination at C4 or amino groups at C2) to modulate bioactivity. For example, Novartis AG’s patent highlights isoindolinone derivatives with enhanced pharmacokinetic profiles .
  • In Silico Modeling : Perform docking studies with target proteins (e.g., cereblon in immunomodulatory drugs) to predict binding affinities. Validate via SPR or ITC .

Q. Q6. How can analytical inconsistencies in stability studies of (S)-3-Hydroxypiperidine-2,6-dione be addressed?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
  • Controlled Replicates : Use triplicate samples and statistical tools (e.g., ANOVA) to distinguish experimental error from true instability .

Q. Q7. What methodologies are recommended for evaluating the pharmacological potential of (S)-3-Hydroxypiperidine-2,6-dione derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Test cytotoxicity (MTT assay) and target inhibition (e.g., HDAC6 or TNF-α) in cell lines (e.g., HeLa or THP-1) .
  • In Vivo Models : Administer derivatives in murine models (e.g., xenograft tumors) at 10–50 mg/kg doses. Monitor bioavailability via LC-MS/MS .

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